4-Nitrobenzenesulfonic acid
Overview
Description
4-Nitrobenzenesulfonic acid is an organic compound with the chemical formula C6H5NO5S. It is characterized by a nitro group (-NO2) and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound appears as a yellow to orange crystalline powder and is known for its applications in various chemical processes and industries .
Scientific Research Applications
4-Nitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: The compound is used in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
4-Nitrobenzenesulfonic acid is an organic compound with the chemical formula C6H5NO5S
Mode of Action
The specific mode of action of this compound is not well-documented. Nitroaromatic compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive species. These reactive species can then interact with cellular components, leading to various effects .
Biochemical Pathways
Nitroaromatic compounds are known to interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
Given its solubility in water , it can be inferred that it might have good bioavailability.
Result of Action
Nitroaromatic compounds can generate reactive species that can cause cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by pH and temperature. Moreover, its stability could be affected by exposure to light or heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonic acid is typically synthesized through the hydrolysis of 4-nitrobenzenesulfonyl chloride. The reaction involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed:
Reduction: 4-Aminobenzenesulfonic acid is formed when the nitro group is reduced.
Substitution: Various substituted benzenesulfonic acids can be formed depending on the reagents used.
Comparison with Similar Compounds
4-Nitrobenzenesulfonyl chloride: This compound is a precursor to 4-nitrobenzenesulfonic acid and shares similar chemical properties.
4-Aminobenzenesulfonic acid: Formed by the reduction of this compound, it has different reactivity due to the presence of an amino group.
3-Nitrobenzenesulfonic acid: An isomer with the nitro group in a different position, leading to variations in chemical behavior.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and applications. Its ability to undergo both reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXOTSHWBDUUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059682 | |
Record name | Benzenesulfonic acid, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059682 | |
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Molecular Weight |
203.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white solid; [Acros Organics MSDS] | |
Record name | 4-Nitrobenzenesulfonic acid | |
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CAS No. |
138-42-1 | |
Record name | 4-Nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-42-1 | |
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Record name | 4-Nitrobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138421 | |
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Record name | 4-NITROBENZENESULFONIC ACID | |
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Record name | Benzenesulfonic acid, 4-nitro- | |
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Record name | Benzenesulfonic acid, 4-nitro- | |
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Record name | 4-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.845 | |
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Record name | 4-Nitrobenzenesulfonic acid | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F26NQB9BJE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic applications of 4-nitrobenzenesulfonic acid?
A1: this compound has shown promise as a catalyst in various organic reactions. For instance, it effectively catalyzes the nucleophilic substitution of propargyl alcohols with aliphatic alcohols, amines, and heterocycles. [, ] This metal-free approach offers a scalable and efficient method for synthesizing diverse organic compounds. Additionally, it has been successfully employed as a Brønsted acid catalyst in a tandem reaction to synthesize α-(4-oxazolyl)amino esters from ethyl 2-oxobut-3-ynoates and amides. []
Q2: Can you describe the degradation of tartrazine using this compound?
A2: While this compound itself isn't directly involved in the degradation process, it's identified as a product of tartrazine degradation. A study investigated the use of an Fe-TAML/hydrogen peroxide system for treating concentrated azo dye solutions. This system effectively breaks down tartrazine, producing environmentally benign byproducts like small organic acids, 4-phenolsulfonic acid, and a small amount of this compound. []
Q3: How is this compound involved in the synthesis of hydroxamic acids and ureas?
A3: Researchers have developed a method using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a reagent for synthesizing hydroxamic acids and ureas from carboxylic acids. This process relies on the Lossen rearrangement and boasts high yields without racemization under mild conditions. Importantly, the this compound byproduct, alongside Oxyma, can be easily recovered and recycled to prepare the reagent, making this method environmentally friendly and cost-effective. []
Q4: Has this compound been explored for material science applications?
A4: Yes, researchers have investigated the use of this compound in the development of noncentrosymmetric cocrystals. These cocrystals, formed with 2-amino-5-nitropyridine (2A5NP) and various benzenesulfonic acids, show potential for nonlinear optical materials due to their ability to generate second harmonics. [] Additionally, studies have examined the supramolecular organization of this compound hydrates and ammonium salts, exploring their potential for proton conductivity. []
Q5: Is there any research regarding the metabolism of this compound in biological systems?
A5: Yes, research on the herbicide fluorodifen revealed that it is metabolized into various compounds, including this compound. In a study using Norway spruce cell suspension cultures, this compound was identified as a polar metabolite of fluorodifen, accounting for 6.7% of the administered dose after 5 weeks. The study also found that this compound is generated through the metabolism of 2-nitro-4-trifluoromethylphenyl-S-glucoside, another prominent fluorodifen metabolite in Norway spruce. []
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